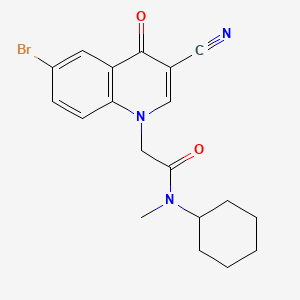
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to significant therapeutic effects. CPP-115 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects, including the reduction of seizures in epilepsy patients and the reduction of anxiety in anxiety patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its ability to selectively inhibit GABA-AT, without affecting other enzymes or neurotransmitters. This allows for more precise and targeted experiments. However, one of the limitations of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are a number of future directions for research on 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. One area of research is the development of new and more effective GABA-AT inhibitors. Another area of research is the exploration of the potential therapeutic applications of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, research is also needed to better understand the long-term effects of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide on the brain and body.
Métodos De Síntesis
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. The second step involves the reaction of ethyl 2-cyclopentylacetoacetate with 1-phenyl-2-pyrrolidin-1-ylethylamine to form 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. The final step involves the purification of the compound using chromatography.
Aplicaciones Científicas De Investigación
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In addition, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-14-18(15-25(21)19-10-4-5-11-19)22(27)23-20(16-24-12-6-7-13-24)17-8-2-1-3-9-17/h1-3,8-9,18-20H,4-7,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFYUGVQKTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC(CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)



![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)

![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)